molecular formula C18H13F3N4O2 B11301058 2-(3-oxo-5-phenyl-1,2,4-triazin-2(3H)-yl)-N-[3-(trifluoromethyl)phenyl]acetamide

2-(3-oxo-5-phenyl-1,2,4-triazin-2(3H)-yl)-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B11301058
M. Wt: 374.3 g/mol
InChI Key: UCJNWKSTSYEWHX-UHFFFAOYSA-N
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Description

2-(3-oxo-5-phenyl-1,2,4-triazin-2(3H)-yl)-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic compound that belongs to the class of 1,2,4-triazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-triazine derivatives, including 2-(3-oxo-5-phenyl-1,2,4-triazin-2(3H)-yl)-N-[3-(trifluoromethyl)phenyl]acetamide, can be achieved through [4 + 2] domino annulation reactions. These reactions typically involve the use of ketones, aldehydes, alkynes, secondary alcohols, and alkenes as starting materials. The reaction conditions often require moderate to high temperatures and the presence of catalysts to achieve high yields .

Industrial Production Methods

Industrial production methods for such compounds generally involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and yield. The use of continuous flow reactors and automated systems can further enhance the production process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

2-(3-oxo-5-phenyl-1,2,4-triazin-2(3H)-yl)-N-[3-(trifluoromethyl)phenyl]acetamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures and the use of solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

2-(3-oxo-5-phenyl-1,2,4-triazin-2(3H)-yl)-N-[3-(trifluoromethyl)phenyl]acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(3-oxo-5-phenyl-1,2,4-triazin-2(3H)-yl)-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-oxo-5-phenyl-1,2,4-triazin-2(3H)-yl)-N-[3-(trifluoromethyl)phenyl]acetamide is unique due to its specific structural features, such as the presence of the trifluoromethyl group and the 1,2,4-triazine core. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C18H13F3N4O2

Molecular Weight

374.3 g/mol

IUPAC Name

2-(3-oxo-5-phenyl-1,2,4-triazin-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C18H13F3N4O2/c19-18(20,21)13-7-4-8-14(9-13)23-16(26)11-25-17(27)24-15(10-22-25)12-5-2-1-3-6-12/h1-10H,11H2,(H,23,26)

InChI Key

UCJNWKSTSYEWHX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=O)N(N=C2)CC(=O)NC3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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